N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O5S2/c1-15-11-7-9(13)10(8-12(11)16(2)24(15,20)21)14-23(18,19)17-3-5-22-6-4-17/h7-8,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAJXLCRVKWWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)N3CCOCC3)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of sulfonamide-appended heterocycles. Key comparisons include:
Functional and Bioactivity Comparisons
- Electron-Withdrawing Groups : The target compound’s 6-fluoro and sulfone groups contrast with the methylsulfonyl group in compound 6a (). Fluorine’s electronegativity may improve target binding compared to methyl .
- Sulfonamide Linkage : The morpholine-sulfonamide group in the target compound differs from simpler sulfonamides in and . Morpholine’s oxygen-rich structure likely enhances solubility, whereas aryl sulfonamides (e.g., ) prioritize aromatic interactions .
- Heterocyclic Core : The benzo[c][1,2,5]thiadiazole core is less common than triazoles or imidazothiazoles. Its rigid structure may reduce conformational flexibility compared to 1,2,4-triazoles () but improve metabolic stability .
Spectral and Physicochemical Comparisons
- IR Spectroscopy : The absence of νC=O (~1660 cm⁻¹) in triazoles [7–9] () contrasts with the target compound’s sulfonamide νS=O (~1350–1200 cm⁻¹) and νC-F (~1100 cm⁻¹) bands .
- NMR Data : The target compound’s ¹H-NMR would show distinct signals for morpholine protons (~3.5–4.0 ppm) and methyl groups (~1.5 ppm), differing from aryl protons in ’s thiadiazoles .
Research Findings and Implications
- The fluorine and sulfone groups may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
- Synthetic Challenges : The compound’s complexity requires precise control during sulfonamide coupling and sulfone oxidation, as seen in ’s triazole synthesis .
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
